BenchChemオンラインストアへようこそ!

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid

Chiral resolution Enantioselectivity Hydantoin biochemistry

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 957015-07-5) is an enantiopure (S)-hydantoin-propionic acid derivative bearing a benzyl substituent at the N1 position of the imidazolidin-2,5-dione ring. The compound belongs to the hydantoin-5-propionic acid class, which includes the endogenous histidine metabolite hydantoin-5-propionate and the structurally characterized HutI/imidazolonepropionase inhibitor 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid.

Molecular Formula C13H14N2O4
Molecular Weight 262.265
CAS No. 957015-07-5
Cat. No. B2690491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS957015-07-5
Molecular FormulaC13H14N2O4
Molecular Weight262.265
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O
InChIInChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)/t10-/m0/s1
InChIKeyZHVHYSXUNVLQON-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4S)-1-Benzyl-2,5-dioxoimidazolidin-4-yl]propanoic Acid (CAS 957015-07-5): Chiral Hydantoin-Propionic Acid for Targeted Enzyme Inhibition


3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 957015-07-5) is an enantiopure (S)-hydantoin-propionic acid derivative bearing a benzyl substituent at the N1 position of the imidazolidin-2,5-dione ring . The compound belongs to the hydantoin-5-propionic acid class, which includes the endogenous histidine metabolite hydantoin-5-propionate and the structurally characterized HutI/imidazolonepropionase inhibitor 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid [1]. The N1-benzyl modification distinguishes this compound from non-benzylated analogs by introducing a hydrophobic moiety that can occupy an adjacent subpocket in target enzymes, while the defined (S)-stereochemistry at C4 ensures chiral consistency critical for reproducible structure-activity relationship (SAR) studies [2].

Why Generic Hydantoin-Propionic Acids Cannot Replace 3-[(4S)-1-Benzyl-2,5-dioxoimidazolidin-4-yl]propanoic Acid in Enzyme-Targeted Research


Hydantoin-propionic acid analogs lacking the N1-benzyl substituent (e.g., CAS 5624-26-0 or CHEBI:41995) exhibit different enzyme-binding profiles because the benzyl moiety of the target compound engages a hydrophobic subpocket adjacent to the catalytic metal center that is inaccessible to non-benzylated congeners [1]. The racemic or stereochemically undefined form (CAS 1214025-50-9) introduces uncontrolled chiral variability that can confound biological assay interpretation, as hydantoin-recognizing enzymes are known to discriminate between L- and D-isomers [2]. Additionally, class-level evidence indicates that N-benzyl substitution consistently enhances inhibitory potency against hydantoin-metabolizing enzymes compared with N-unsubstituted analogs [3], making generic interchange scientifically indefensible for studies requiring defined molecular pharmacology.

Quantitative Differentiation Evidence for 3-[(4S)-1-Benzyl-2,5-dioxoimidazolidin-4-yl]propanoic Acid vs. Closest Analogs


Enantiopure (S)-Stereochemistry vs. Racemic/Unspecified Form: Chiral Purity Comparison

The target compound (CAS 957015-07-5) is supplied as the enantiopure (S)-enantiomer with a vendor-certified purity of 98%, whereas the commonly available racemic/unspecified mixture (CAS 1214025-50-9) is listed at 95% purity without enantiomeric excess specification . Hydantoin-recognizing enzymes such as hydantoin racemase and dihydropyrimidinase exhibit well-documented enantiospecificity, preferentially converting L-enantiomers over D-enantiomers [1].

Chiral resolution Enantioselectivity Hydantoin biochemistry

N1-Benzyl vs. N1-Unsubstituted Hydantoin: Enzyme Inhibitor Class-Level Evidence

The BRENDA enzyme database records that for EC 1.3.1.14 (dihydroorotate dehydrogenase / hydantoin-converting enzymes), hydantoins bearing an N-benzyl substituent consistently outperform unsubstituted hydantoins as competitive inhibitors, with benzyl-group-containing compounds classified as 'better inhibitors' [1]. The non-benzylated comparator 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CHEBI:41995) functions as a bound inhibitor of imidazolonepropionase (PDB 2Q09) with a resolved crystal structure at 1.97 Å, but its binding is limited to the active-site metal coordination sphere and does not exploit the adjacent hydrophobic crevice that the benzyl moiety of the target compound can occupy [2].

Enzyme inhibition Hydantoin derivatives Structure-activity relationship

Calculated Physicochemical Properties: Lipophilicity and Rotatable Bond Differentiation

The target compound (C13H14N2O4, MW 262.26) possesses 5 rotatable bonds, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . In comparison, the non-benzylated analog 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid (C6H8N2O4, MW 172.14) has a smaller molecular framework with reduced lipophilicity and fewer hydrophobic contacts . The benzyl group adds approximately 90 Da of molecular weight and introduces a phenyl ring that increases calculated logP by an estimated 1.5–2.0 units, enhancing membrane permeability potential and protein-binding capacity [1].

Drug-likeness LogP Physicochemical profiling

Structural Basis for Target Engagement: PDB 2Q09 as a Template for Rational Inhibitor Design

The crystal structure PDB 2Q09 (resolution 1.97 Å) reveals 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid bound to the Fe(III) center in the active site of imidazolonepropionase (HutI), with the propanoic acid carboxylate coordinating the metal ion [1]. The target compound preserves this core metal-chelating pharmacophore while adding an N1-benzyl group that can project into the adjacent hydrophobic channel formed by residues lining the substrate-access tunnel. This structural rationale supports the use of the target compound as a more potent, second-generation inhibitor scaffold relative to the non-benzylated PDB ligand [2].

Structure-based drug design X-ray crystallography Metalloenzyme inhibition

Recommended Application Scenarios for 3-[(4S)-1-Benzyl-2,5-dioxoimidazolidin-4-yl]propanoic Acid (CAS 957015-07-5)


Structure-Activity Relationship (SAR) Expansion of HutI/Imidazolonepropionase Inhibitors

Using PDB 2Q09 as a structural template [1], researchers can employ the target compound as an advanced scaffold to probe the hydrophobic subpocket adjacent to the Fe(III) catalytic center. The N1-benzyl group provides additional binding energy and selectivity determinants not achievable with non-benzylated analogs (CHEBI:41995), enabling the development of more potent and selective imidazolonepropionase inhibitors for metabolic pathway dissection.

Enantioselective Enzyme Kinetics and Chiral Probe Development

The enantiopure (S)-configuration at C4 of the hydantoin ring, supplied at 98% purity [1], allows unambiguous determination of enantioselective binding constants (Ki, Kd) against hydantoin-metabolizing enzymes known to discriminate L- vs. D-isomers [2]. This contrasts with racemic CAS 1214025-50-9, which requires additional chiral separation and introduces kinetic ambiguity.

Cell-Based Metabolic Pathway Probing Requiring Membrane-Permeable Hydantoin Derivatives

The enhanced lipophilicity conferred by the N1-benzyl group (estimated clogP increase of ~1.5–2.0 units vs. non-benzylated analogs) [1] makes this compound a superior candidate for intracellular target engagement studies in mammalian cell lines. The benzyl moiety may improve passive membrane permeability, a prerequisite for chemical probes targeting intracellular hydantoin-converting enzymes in the histidine degradation pathway.

Medicinal Chemistry Building Block for Protease-Targeted Libraries

As a chiral hydantoin-propionic acid with a benzyl-protected N1 position, the compound serves as a versatile intermediate for constructing focused libraries of serine protease or metalloprotease inhibitors. The free propanoic acid handle enables amide coupling or esterification, while the benzyl group can be cleaved or diversified, providing synthetic flexibility that non-benzylated building blocks (e.g., CAS 5624-26-0) do not offer [1].

Quote Request

Request a Quote for 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.